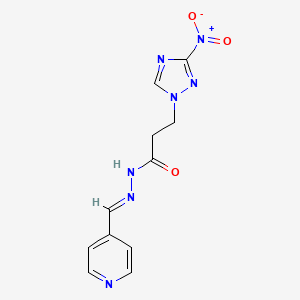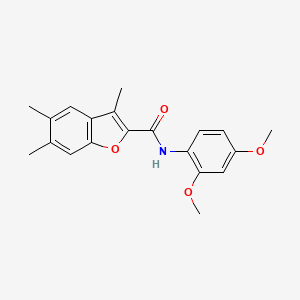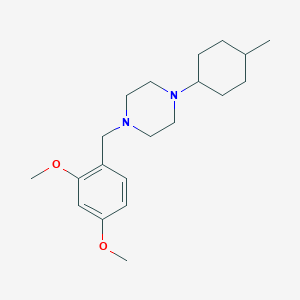
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide have been extensively studied. The compound has been shown to modulate various biochemical pathways, including oxidative stress, inflammation, and cell signaling. It also exhibits physiological effects such as reducing tumor growth, inhibiting microbial growth, and suppressing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide in lab experiments include its potent biological activities, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide. These include the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for the treatment of various diseases, and the identification of its cellular targets and mechanism of action. Further studies are also needed to investigate its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a promising compound with potential applications in various areas of scientific research. Its potent biological activities, ease of synthesis, and low toxicity make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, cellular targets, and potential side effects.
Métodos De Síntesis
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide involves the condensation of 4-pyridinecarboxaldehyde with 3-nitro-1H-1,2,4-triazole-5(4H)-one followed by the reaction with propanohydrazide. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. The compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O3/c19-10(15-14-7-9-1-4-12-5-2-9)3-6-17-8-13-11(16-17)18(20)21/h1-2,4-5,7-8H,3,6H2,(H,15,19)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZIQVNWNYNTRV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)

![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)

![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)